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Compound of Interest

Compound Name: 4-Bromobenzylamine

Cat. No.: B181089 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Bromobenzylamine, with the CAS registry number 3959-07-7, is a pivotal building block in

the landscape of synthetic organic chemistry. Its unique bifunctionality, featuring a nucleophilic

primary amine and a reactive aryl bromide, makes it a versatile intermediate in the synthesis of

a wide array of complex molecules. This guide provides an in-depth overview of its properties,

synthesis, purification, and applications, with a particular focus on its role in the development of

novel therapeutic agents.

Physicochemical Properties
4-Bromobenzylamine is a compound whose physical state can be either a white to off-white

crystalline powder or a clear, colorless liquid, depending on its purity and the ambient

temperature.[1] A comprehensive summary of its key physicochemical properties is presented

below.
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Property Value References

CAS Number 3959-07-7 [2]

Molecular Formula C₇H₈BrN [2]

Molecular Weight 186.05 g/mol [2]

Appearance
White to off-white crystalline

powder or clear colorless liquid
[1]

Melting Point 20-35 °C

Boiling Point

250 °C (at 760 mmHg); 110-

112 °C (at 30 mmHg); 125-127

°C (at 15 mmHg)

Density ~1.473 g/cm³ at 25 °C

Solubility

Soluble in ethanol, ether, and

chloroform; slightly soluble in

water.

Flash Point >110 °C (>230 °F)

pKa 8.85 ± 0.10 (Predicted)

Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 4-
Bromobenzylamine.
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Spectroscopic Data Interpretation

¹H NMR

Aromatic protons typically appear as two

doublets in the δ 7.0-7.5 ppm region. The

methylene (-CH₂) protons usually present as a

singlet around δ 3.6-4.5 ppm. The chemical shift

of the amine (-NH₂) protons is variable.

¹³C NMR

The carbon attached to bromine (C-Br) shows a

signal around 121 ppm. Aromatic CH carbons

resonate between 129-132 ppm. The benzylic

carbon (C-CN) is observed near 140 ppm, and

the methylene carbon (-CH₂) appears at

approximately 45 ppm.

Mass Spectrometry (GC-MS)

The mass spectrum typically shows a molecular

ion peak corresponding to the molecular weight

of the compound.

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic

absorption bands for functional groups present

in the molecule, such as N-H stretching for the

amine group and C-Br stretching.

Experimental Protocols
Synthesis of 4-Bromobenzylamine
Two primary synthetic routes for 4-Bromobenzylamine are reductive amination and

nucleophilic substitution.

1. Reductive Amination of 4-Bromobenzaldehyde

This method involves the reaction of 4-bromobenzaldehyde with an ammonia source to form an

imine, which is subsequently reduced to the primary amine.[3]

Materials: 4-bromobenzaldehyde, ammonium hydroxide (26.5 wt%), ethanol, a cobalt-based

catalyst (e.g., Co@NC-800), hydrogen gas, 50 mL stainless steel autoclave reactor.
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Procedure:

Charge the autoclave reactor with 4-bromobenzaldehyde (1 mmol), the cobalt catalyst (20

mg), ethanol (8 mL), and ammonium hydroxide (2 mL).[4]

Seal the reactor and flush it several times with hydrogen gas to remove air.

Pressurize the reactor with 1 MPa of hydrogen gas at room temperature.[4]

Heat the reaction mixture to 130 °C and stir at 1000 RPM for 12 hours.[4]

After the reaction, cool the reactor to room temperature and carefully depressurize it.

The product mixture can be analyzed by gas chromatography (GC) to determine the yield.

[4]

2. Nucleophilic Substitution of p-Bromobenzyl Halide

This classic method involves the reaction of a p-bromobenzyl halide (e.g., p-bromobenzyl

bromide) with ammonia.[3]

Materials: p-Bromobenzyl bromide, ammonia, a suitable solvent (e.g., ethanol).

Procedure:

Dissolve p-bromobenzyl bromide in a suitable solvent in a reaction vessel.

Introduce ammonia into the reaction mixture. The ammonia acts as the nucleophile,

displacing the bromide ion.

The reaction progress can be monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is worked up to isolate the 4-bromobenzylamine.

This typically involves extraction and solvent removal.

Workflow for Synthesis of 4-Bromobenzylamine
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Caption: Synthetic routes to 4-Bromobenzylamine.

Purification of 4-Bromobenzylamine
The choice of purification method depends on the scale of the reaction and the nature of the

impurities.

1. Vacuum Distillation

For liquid 4-bromobenzylamine on a multi-gram scale with a molecular weight under 350 amu,

vacuum distillation is a suitable purification method.[4][5]

Apparatus: A standard vacuum distillation setup, including a round-bottom flask, distillation

head with a thermometer, condenser, receiving flask, and a vacuum source with a pressure

gauge.
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Procedure:

Place the crude 4-bromobenzylamine in the distillation flask.

Assemble the distillation apparatus and ensure all joints are properly sealed.

Gradually apply vacuum to the system.

Once the desired pressure is stable, begin heating the distillation flask.

Collect the fraction that distills at the expected boiling point for the given pressure (e.g.,

110-112 °C at 30 mmHg).

2. Column Chromatography

Column chromatography is a versatile technique for purifying 4-bromobenzylamine, especially

for smaller quantities or when dealing with impurities with similar boiling points.[4][6]

Materials: Silica gel or alumina as the stationary phase, a suitable solvent system (eluent), a

chromatography column.

Procedure:

Prepare a slurry of the stationary phase in the chosen eluent and pack the column.

Dissolve the crude product in a minimal amount of the eluent and load it onto the top of

the column.

Elute the column with the solvent system, collecting fractions.

Monitor the fractions by TLC to identify those containing the pure product.

Combine the pure fractions and evaporate the solvent to obtain purified 4-
bromobenzylamine.

Analytical Methods
1. Gas Chromatography-Mass Spectrometry (GC-MS)
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GC-MS is a powerful technique for assessing the purity of 4-Bromobenzylamine and

identifying any volatile impurities.[7]

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Typical GC Conditions:

Column: A suitable capillary column (e.g., HP-5ms).[7]

Injector Temperature: 250 °C.[7]

Oven Program: Start at a low temperature (e.g., 50 °C), hold, then ramp up to a final

temperature (e.g., 280 °C).[7]

Carrier Gas: Helium.[7]

Typical MS Conditions:

Ionization: Electron Ionization (EI) at 70 eV.[7]

Mass Analyzer: Scan a mass range appropriate for the compound (e.g., m/z 40-500).[7]

2. High-Performance Liquid Chromatography (HPLC)

HPLC is used for the separation, quantification, and purification of 4-Bromobenzylamine,

particularly for non-volatile impurities.[7][8]

Instrumentation: An HPLC system with a suitable detector (e.g., UV).

Typical Reverse-Phase HPLC Conditions:

Column: C18 reverse-phase column.[7]

Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (e.g., water with 0.1%

formic acid) and an organic solvent (e.g., acetonitrile or methanol).[7][8]

Flow Rate: Typically 1 mL/min.[7]

Detection: UV detection at a suitable wavelength.
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Caption: A generalized workflow for product purification and analysis.

Applications in Drug Development
4-Bromobenzylamine is a valuable precursor in the synthesis of various biologically active

compounds. Its dual reactivity allows for the construction of complex molecular scaffolds.

As a Precursor to Kinase Inhibitors
Derivatives of 4-bromobenzylamine have been investigated as potential kinase inhibitors for

cancer therapy. For instance, compounds containing a 4-(aminomethyl)benzamide fragment,

which can be derived from 4-bromobenzylamine, have shown potent inhibitory activity against

several receptor tyrosine kinases, including EGFR, HER-2, and KDR.[9] The 4-bromophenyl

moiety can participate in crucial interactions within the ATP-binding pocket of these enzymes.
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Role in the Synthesis of MCH-R1 Antagonists
Melanin-concentrating hormone receptor 1 (MCHR1) is a target for the development of anti-

obesity drugs.[10][11] 4-Bromobenzylamine can be used in the synthesis of MCHR1

antagonists. The bromophenyl group can be a key pharmacophoric element or a handle for

further chemical modifications through cross-coupling reactions to build more complex

structures that bind to the receptor.

Potential Antiviral Applications
The structural motif of 4-bromobenzylamine is found in various compounds with potential

antiviral activities. N-acylated α-amino acids and 2-acylamino ketones, which can be

synthesized from precursors like 4-bromobenzylamine, have been reported to exhibit antiviral

properties.[12]

Signaling Pathway Involvement
While 4-bromobenzylamine itself is not a direct modulator of signaling pathways, its

derivatives have been shown to target key components of cellular signaling cascades. A

notable example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling

pathway by compounds structurally related to 4-bromobenzylamine derivatives.[13][14]

Simplified EGFR Signaling Pathway
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Caption: Inhibition of EGFR signaling by a kinase inhibitor.

Conclusion
4-Bromobenzylamine (CAS 3959-07-7) is a cornerstone intermediate for the synthesis of

high-value molecules in the pharmaceutical and agrochemical industries. Its well-defined

physicochemical properties, coupled with established synthetic and purification protocols, make

it a reliable and versatile tool for chemical research and development. The continued

exploration of its derivatives as kinase inhibitors, MCH-R1 antagonists, and other therapeutic

agents underscores its significance in the ongoing quest for novel and effective drugs. This

guide serves as a foundational resource for professionals leveraging the unique chemical

attributes of 4-bromobenzylamine in their research endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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